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Compound of Interest

Compound Name: 5-Feruloylquinic acid

Cat. No.: B3025668

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
essential for the characterization of 5-Feruloylquinic acid (5-FQA), a significant phenolic
compound with noted biological activities. This document outlines key quantitative
spectroscopic data, detailed experimental protocols for its analysis, and visual representations
of its chemical structure and analytical workflow.

Core Spectroscopic Data

The unequivocal identification of 5-Feruloylquinic acid relies on a combination of
spectroscopic techniques, each providing unique structural insights. The data presented below
has been compiled from various analytical studies.

Physicochemical Properties

Property Value
Molecular Formula C17H2009
Molecular Weight 368.34 g/mol
CAS Number 40242-06-6

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data for 5-Feruloylquinic acid.

Table 1: UV-Vis Spectroscopic Data

Amax (nm) Solvent

219, 236, 326 Methanol

Table 2: 1H NMR Spectroscopic Data (500 MHz, Methanol-d4)

Chemical Shift (6, o
Atom No. Multiplicity

ppm)

Coupling Constant
(J, Hz)

Quinic Acid Moiety

H-2ax 2.21 dd 13.5,8.5
H-2eq 2.09 m

H-3 3.86 dd 8.5,3.0
H-4 4.17 dd 7.0,3.0
H-5 5.34 m

H-6ax 2.15 m

H-6eq 2.30 dd 14.0, 4.0
Feruloyl Moiety

H-2' 7.18 d 2.0

H-5' 6.81 d 8.0

H-6' 7.07 dd 8.0,2.0
H-7' (a) 6.38 d 16.0
H-8' (B) 7.61 d 16.0
OCHs 3.88 s
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Table 3: 13C NMR Spectroscopic Data (125 MHz, Methanol-d4)

Atom No. Chemical Shift (6, ppm)

Quinic Acid Moiety

1 (C=0) 178.1
2 38.4
3 73.1
4 71.9
5 72.8
6 36.9

Feruloyl Moiety

1 127.8
2' 111.5
3 149.2
4 150.7
5" 116.4
6' 124.2
7' (0) 115.3
8" (B) 147.2
9' (C=0) 168.6
OCH:s 56.4

Table 4. Mass Spectrometry Data (Negative lon Mode)
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lon miz Description

[M-H]~ 367 Precursor lon

[M-H-162]~ 205 Loss of Feruloyl Moiety
[Quinic acid-H]~ 191 Deprotonated Quinic Acid
[Ferulic acid-H]~ 193 Deprotonated Ferulic Acid

. . Dehydrated Deprotonated
[Quinic acid-H-H20]~ 173

Quinic Acid
) ) Loss of methyl group from
[Ferulic acid-H-CHs]~ 178 ) )
ferulic acid fragment
] ] Decarboxylation of ferulic acid
[Ferulic acid-H-CO2]~ 149
fragment
[CeHs02]~ 109 Fragment from Feruloyl Moiety

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 5-
Feruloylquinic acid.

Sample Preparation

For optimal results, 5-Feruloylquinic acid should be of high purity. If isolated from a natural
source, purification by chromatographic techniques such as High-Performance Liquid
Chromatography (HPLC) is recommended. The purified compound should be dried under
vacuum to remove residual solvents.

UV-Vis Spectroscopy

e Instrumentation: A double-beam UV-Vis spectrophotometer.
e Solvent: Spectroscopic grade methanol.

e Procedure:
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o Prepare a stock solution of 5-Feruloylquinic acid in methanol of a known concentration
(e.g., 1 mg/mL).

o Dilute the stock solution to an appropriate concentration (e.g., 10 pg/mL) to ensure the
absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

o Use methanol as the blank reference.
o Scan the sample from 200 to 400 nm.

o Record the wavelengths of maximum absorbance (Amax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a
suitable probe.

e Solvent: Methanol-d4 (CDsOD).
e Procedure:

o Dissolve approximately 5-10 mg of purified 5-Feruloylquinic acid in ~0.6 mL of methanol-
d4 in an NMR tube.

o Acquire a *H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Acquire a 133C NMR spectrum. A proton-decoupled sequence is standard. A larger number
of scans will be required compared to the *H spectrum.

o Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) to aid in the complete and unambiguous assignment of all proton and carbon
signals.

o Process the data using appropriate NMR software. Chemical shifts should be referenced
to the residual solvent peak of methanol-d4 (*H: 3.31 ppm; 13C: 49.0 ppm).
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Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

« lonization Source: Electrospray lonization (ESI), typically in negative ion mode for acidic
compounds like 5-FQA.

e Procedure:

Prepare a dilute solution of 5-Feruloylquinic acid in a suitable solvent compatible with

[e]

the LC mobile phase (e.g., methanol/water mixture).

o Introduce the sample into the mass spectrometer via direct infusion or through an LC
column for separation from any potential impurities.

o Acquire a full scan mass spectrum to determine the accurate mass of the deprotonated

molecule [M-H]~.

o Perform tandem MS (MS/MS) experiments by selecting the precursor ion (m/z 367) and
fragmenting it to obtain a characteristic fragmentation pattern. Varying the collision energy
can provide more detailed fragmentation information.

o Analyze the resulting mass spectra to identify the characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and

the chemical structure of 5-Feruloylquinic acid.
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Fig. 1. General workflow for the spectroscopic characterization of 5-Feruloylquinic acid.
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Fig. 2: Key functional groups of 5-Feruloylquinic acid.

 To cite this document: BenchChem. [Spectroscopic Characterization of 5-Feruloylquinic Acid:
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[https://www.benchchem.com/product/b3025668#spectroscopic-data-for-5-feruloylquinic-
acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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